molecular formula C33H41ClN2O12 B1229468 5,12-Naphthacenedione, 10-((3-((2-amino-4-methyl-1-oxopentyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, monohydrochloride, (8S-(8-alpha,10-alpha))- CAS No. 70722-93-9

5,12-Naphthacenedione, 10-((3-((2-amino-4-methyl-1-oxopentyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, monohydrochloride, (8S-(8-alpha,10-alpha))-

Cat. No. B1229468
CAS RN: 70722-93-9
M. Wt: 693.1 g/mol
InChI Key: FDNPPMPFCQOOQM-WSWBDDGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,12-Naphthacenedione, 10-((3-((2-amino-4-methyl-1-oxopentyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, monohydrochloride, (8S-(8-alpha,10-alpha))-, also known as 5,12-Naphthacenedione, 10-((3-((2-amino-4-methyl-1-oxopentyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, monohydrochloride, (8S-(8-alpha,10-alpha))-, is a useful research compound. Its molecular formula is C33H41ClN2O12 and its molecular weight is 693.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,12-Naphthacenedione, 10-((3-((2-amino-4-methyl-1-oxopentyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, monohydrochloride, (8S-(8-alpha,10-alpha))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,12-Naphthacenedione, 10-((3-((2-amino-4-methyl-1-oxopentyl)amino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, monohydrochloride, (8S-(8-alpha,10-alpha))- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70722-93-9

Molecular Formula

C33H41ClN2O12

Molecular Weight

693.1 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C33H40N2O12.ClH/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41;/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43);1H/t14-,17-,18-,20-,22-,27+,33-;/m0./s1

InChI Key

FDNPPMPFCQOOQM-WSWBDDGPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)N)O.Cl

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O.Cl

synonyms

N-leucyldaunorubicin
N-leucyldaunorubicin monohydrochloride, (8S-(8alpha,10alpha(R*))) isomer
N-leucyldaunorubicin monohydrochloride, (8S-(8alpha,10alpha(R*)))-isomer
N-leucyldaunorubicin, (8S-(8alpha,10alpha(R*)))-isomer
N-leucyldaunorubicin, 8S-cis
RP 20132
RP-20132

Origin of Product

United States

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